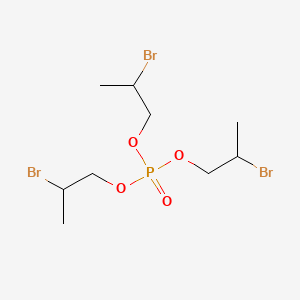

Tris(2-bromopropyl)phosphate

Description

Significance of Organophosphorus Compounds in Environmental Chemistry Research

Organophosphorus compounds represent a diverse and significant class of chemicals in environmental chemistry research. wikipedia.org These organic compounds, containing phosphorus, have been extensively studied due to their widespread use as pesticides, flame retardants, plasticizers, and industrial lubricants. osti.govresearchgate.net Their presence and behavior in the environment are of considerable interest to scientists.

A key aspect of their significance lies in their environmental fate. Many organophosphorus compounds undergo hydrolysis, breaking down into phosphate (B84403) and the organic alcohol or amine from which they were derived. wikipedia.org This degradation process is a focal point of research, as it determines their persistence and potential long-term impact on ecosystems.

Furthermore, the toxicological properties of many organophosphorus compounds necessitate their study in environmental chemistry. osti.gov Some have been identified as highly toxic to various organisms, including humans. wikipedia.orgnih.gov This has led to extensive research on their mechanisms of toxicity and the development of methods for their detection and remediation in the environment. The study of organophosphorus compounds, therefore, plays a crucial role in understanding and mitigating environmental contamination.

Historical Trajectory of Tris(2-bromopropyl)phosphate in Scientific Inquiry

The scientific community's engagement with Tris(2,3-dibromopropyl) phosphate (TBPPO), also known as "Tris," has evolved significantly over time. Initially valued for its flame-retardant properties, it later became a subject of intense academic scrutiny due to health and environmental concerns.

Initial Flame Retardant Applications and Subsequent Academic Scrutiny

First produced in 1950, Tris(2,3-dibromopropyl) phosphate saw widespread use as a flame retardant in a variety of materials. nih.govinchem.org It was incorporated into plastics, polyurethane foams for furniture and insulation, and synthetic textiles. nih.gov Notably, it was applied to children's sleepwear to meet fire safety standards. nih.gov The compound's effectiveness in inhibiting flames made it a commercially important chemical.

However, the widespread use of TBPPO led to academic investigation into its potential health and environmental effects. Research in the 1970s revealed that TBPPO is mutagenic. wikipedia.org Subsequent studies in experimental animals demonstrated its carcinogenicity, with findings of tumors in multiple rodent species at various tissue sites. nih.govindustrialchemicals.gov.au These scientific findings raised significant concerns about human exposure, particularly for children wearing TBPPO-treated clothing. inchem.org The academic scrutiny highlighted the potential for the chemical to leach from treated fabrics and be absorbed through the skin. nih.govinchem.org

Transition from Commercial Production to Research-Only Status and its Implications for Study

The mounting scientific evidence of TBPPO's toxicity led to significant regulatory action. In 1977, the U.S. Consumer Product Safety Commission banned the use of TBPPO in children's clothing. nih.govwikipedia.org This was followed by severe restrictions or bans on its use in textiles and other consumer products in several other countries, including Japan and the European Union. inchem.orgindustrialchemicals.gov.au Consequently, the commercial production of TBPPO for use as a flame retardant ceased in many parts of the world. inchem.orgwho.int

This shift from a commercially produced flame retardant to a substance primarily used for research has had several implications for its study. While large-scale occupational and general population exposure has been significantly reduced, academic research on TBPPO continues. nih.gov Current research focuses on several key areas:

Environmental Monitoring: Scientists continue to monitor for the presence of TBPPO in the environment as a legacy pollutant, particularly in older materials and waste streams.

Toxicological Research: Further investigation into the mechanisms of its toxicity and carcinogenicity is ongoing. industrialchemicals.gov.au

Analytical Standards: TBPPO is now often used as a reference standard in analytical chemistry for the detection and quantification of organophosphorus flame retardants in various matrices. industrialchemicals.gov.au

The trajectory of TBPPO serves as a significant case study in environmental science and chemical regulation, demonstrating the critical role of academic research in identifying the potential hazards of commercial chemicals and informing public health and environmental policy.

Structure

3D Structure

Properties

CAS No. |

31858-09-0 |

|---|---|

Molecular Formula |

C9H18Br3O4P |

Molecular Weight |

460.92 g/mol |

IUPAC Name |

tris(2-bromopropyl) phosphate |

InChI |

InChI=1S/C9H18Br3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3 |

InChI Key |

ZGSVOKGHZCGQGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(COP(=O)(OCC(C)Br)OCC(C)Br)Br |

Origin of Product |

United States |

Synthesis and Production Methodologies for Research Applications of Tris 2 Bromopropyl Phosphate

Fundamental Chemical Synthesis Pathways Investigated in Academic Literature

Direct academic literature detailing the synthesis of Tris(2-bromopropyl)phosphate is scarce. However, the fundamental chemical pathway can be reliably inferred from the well-established synthesis routes for analogous halogenated phosphate (B84403) esters, most notably TDBPP. The principal method for creating such trialkyl phosphates is the esterification of an alcohol with phosphorus oxychloride (POCl₃).

The most probable synthesis pathway for this compound involves the reaction of 2-bromopropanol with phosphorus oxychloride. In this reaction, three molecules of 2-bromopropanol react with one molecule of phosphorus oxychloride. The hydroxyl (-OH) group of each alcohol molecule displaces a chlorine atom on the phosphorus oxychloride, forming the phosphate ester and releasing three molecules of hydrogen chloride (HCl) as a byproduct.

This pathway is analogous to the documented industrial synthesis of TDBPP, which uses 2,3-dibromopropanol as the alcohol reactant. google.com The chemistry is a standard esterification process, widely applied in the production of various organophosphate compounds.

Methodological Approaches for Laboratory-Scale Synthesis for Research Purity and Yield Considerations

For research applications, achieving high purity and a reasonable yield is paramount. Laboratory-scale synthesis of this compound would require careful control over reaction conditions, drawing on established methodologies for similar compounds. google.com

A common approach detailed in chemical patents for related substances involves reacting phosphorus oxychloride with the corresponding alcohol in the presence of an aromatic tertiary amine, such as pyridine, and an inert organic solvent like benzene (B151609) or toluene. google.com The tertiary amine acts as a scavenger for the hydrogen chloride (HCl) byproduct, forming a hydrochloride salt and preventing side reactions or reversal of the esterification.

Key considerations for optimizing purity and yield include:

Stoichiometry: Precise control of the molar ratio of 2-bromopropanol to phosphorus oxychloride is critical. A slight excess of the alcohol may be used to ensure complete reaction of the phosphorus oxychloride.

Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0°C to 25°C) during the addition of phosphorus oxychloride is necessary to control the reaction rate and minimize the formation of impurities. google.com

Reaction Time: After the initial addition of reactants, a subsequent reaction period at a controlled temperature allows the reaction to proceed to completion, maximizing the yield. google.com

Purification: Post-reaction, the mixture contains the desired product, the tertiary amine hydrochloride salt, and the solvent. The purification process involves washing the organic solution with water to remove the salt, followed by separation of the aqueous and organic layers. The final product is then isolated by distilling the solvent from the organic solution. google.com

The following interactive table, based on data from pilot plant runs for the analogous TDBPP synthesis, illustrates how modifying reaction parameters can impact efficiency. google.com This demonstrates the type of optimization required for laboratory synthesis of this compound to achieve research-grade purity.

Impact of Reaction Time on Synthesis Efficiency

| Example Run | Post-Addition Reaction Period (hours) | Final Product Yield Efficiency (%) |

|---|---|---|

| Run A (Control) | 0 | 66.8 |

| Run B (Control) | 0 | 65.0 |

| Run C (Extended) | 4.6 | 85.0 |

| Run D (Extended) | 4.6 | 87.2 |

This table demonstrates that allowing for a post-addition reaction period significantly increases the yield of the final phosphate ester product.

Evolution of Production Methods and their Impact on the Availability of Research Materials

The production history of related brominated flame retardants has directly influenced the availability of compounds like this compound for research. The era of large-scale industrial production for compounds like TDBPP was primarily in the mid-20th century, with production estimated in the thousands of tonnes annually by 1975. who.int This was driven by its use as an additive flame retardant in consumer goods, particularly textiles. well-labs.com

Following the discovery of the toxic and carcinogenic properties of TDBPP, its use in many applications, such as children's clothing, was banned in the late 1970s. well-labs.comwikipedia.org This led to a dramatic decline in industrial-scale manufacturing. Consequently, production of TDBPP and other related brominated phosphates shifted from a high-volume industrial process to a low-volume, specialized synthesis model.

Today, there are no reports of large-scale commercial production of TDBPP or its isomers for use as flame retardants; however, they are available from suppliers of chemical standards for research purposes. who.intindustrialchemicals.gov.au This shift means that while the compound is "available," it is not as a bulk commodity but as a high-purity, small-quantity research chemical. The synthesis methods have evolved from large, economically-driven industrial processes to precise, quality-focused laboratory preparations. This ensures that researchers have access to reliable, well-characterized materials for toxicological studies, environmental monitoring, and the development of analytical methods, albeit at a much higher cost per gram than the historical industrial product. industrialchemicals.gov.au

Advanced Analytical Methodologies for the Characterization and Detection of Tris 2 Bromopropyl Phosphate

Spectroscopic Techniques in TBPP Research

Spectroscopic methods are crucial for the detailed structural analysis and identification of Tris(2-bromopropyl)phosphate and its related compounds. These techniques provide insights into the molecular structure and are instrumental in the unequivocal identification of the analyte.

Application of Nuclear Magnetic Resonance (NMR) in Structural Elucidation of TBPP and its Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds like TBPP. While specific ¹H NMR and ¹³C NMR data for TBPP are available in various databases, ³¹P NMR offers particular advantages for analyzing phosphorus-containing molecules. mdpi.com

The ³¹P NMR spectrum provides information about the chemical environment of the phosphorus atom, which is central to the TBPP molecule. The chemical shift, splitting patterns, and coupling constants in a ³¹P NMR spectrum can help confirm the phosphate (B84403) ester structure and provide clues about the surrounding bromopropyl groups. For instance, the presence of different isomers of TBPP could potentially be distinguished by subtle differences in their ³¹P NMR chemical shifts.

In the broader context of analyzing organophosphorus flame retardants, ³¹P qNMR (quantitative NMR) has been explored for its potential in providing metrologically traceable purity assessment of standards. mdpi.com This approach utilizes internal standards like triphenyl phosphate or phosphonoacetic acid to achieve accurate quantification. mdpi.com For example, the purity of tris(2-chloroethyl) phosphate, a structurally similar flame retardant, has been successfully assessed using this technique, demonstrating the applicability of ³¹P NMR for quantitative studies of this class of compounds. mdpi.com

Mass Spectrometry Approaches for Identification and Quantification of TBPP

Mass spectrometry (MS), particularly when coupled with chromatographic separation, is a cornerstone for the sensitive and specific detection of TBPP. The fragmentation patterns observed in mass spectra provide a chemical fingerprint for the identification of the molecule.

When subjected to techniques like electron impact ionization, TBPP and its analogs undergo characteristic fragmentation. The fragmentation of halogenated organophosphorus flame retardants (OPFRs) often involves the cleavage of the C-O bond on the alkyl chain and can produce unique ion clusters due to the isotopic abundance of bromine. mdpi.com For brominated OPFRs like Tris(2,3-dibromopropyl) phosphate (TDBPP), distinctive isotope peaks in the MS¹ spectrum are observed. mdpi.com

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. In this approach, a specific precursor ion of TBPP is selected and fragmented to produce product ions. The transition from the precursor to the product ion is highly specific to the analyte, minimizing the chances of false positives from complex matrix components. For instance, in the analysis of TDBPP, multiple reaction monitoring (MRM) in negative electrospray ionization (ESI-) mode has been effectively used for optimal specificity. peeref.com The study of fragmentation pathways and characteristic ions is crucial for accurate identification, as relying solely on the accurate mass of precursor ions can sometimes lead to false positives. mdpi.com

Chromatographic Separations for Environmental and Material Analysis of TBPP

Chromatographic techniques are essential for separating TBPP from other components in a sample prior to its detection. This separation is critical, especially when analyzing complex matrices such as environmental samples or consumer products.

Gas Chromatography (GC) Applications in TBPP Analysis

Gas chromatography (GC), most commonly coupled with mass spectrometry (GC-MS), is a widely used technique for the analysis of semi-volatile compounds like TBPP. In this method, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the column's stationary phase.

Several studies have detailed the use of GC-MS for the determination of TBPP and its analog, TDBPP, in various materials. For example, a method was developed for the analysis of these compounds in textile products, utilizing deuterated surrogate standards for accurate and sensitive quantification. nih.govresearchgate.net Sample preparation for GC-MS analysis often involves solvent extraction. To enhance safety, less hazardous solvents like ethyl acetate (B1210297) have been used as a substitute for benzene (B151609). nih.govresearchgate.net For certain analytes, a derivatization step, such as methylation, may be employed to improve their chromatographic behavior. nih.govnih.gov The detection limits for TDBPP using GC-MS have been reported to be as low as 0.3 µg/g in textile samples. nih.gov

Liquid Chromatography (LC) Techniques in TBPP Detection

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), offers a powerful alternative for the analysis of TBPP, especially for less volatile or thermally labile analogs.

HPLC methods for the analysis of TDBPP often utilize reverse-phase chromatography. peeref.com In this technique, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile, water, and an acid like formic or phosphoric acid. sielc.com The use of formic acid makes the mobile phase compatible with mass spectrometry. sielc.com UHPLC-MS/MS methods provide enhanced sensitivity and speed of analysis. A study on the determination of various organophosphate flame retardants in water samples highlighted the use of a trap column to mitigate interferences from the instrument and mobile phases. nih.gov A sensitive and selective HPLC-MS/MS method was developed and validated for the simultaneous quantification of TDBPP and its related compound, Bis(2,3-dibromopropyl) phosphate (BDBPP), in textile specimens. peeref.com This method employed negative electrospray ionization and multiple reaction monitoring, achieving method detection limits of ≤ 0.5 ng/g for both analytes in textiles. peeref.com

Method Development and Validation for Trace Level Analysis of TBPP in Complex Matrices

The development and validation of analytical methods are critical to ensure that the results obtained are reliable, accurate, and reproducible, especially when dealing with trace levels of contaminants in complex samples. The validation process involves evaluating several key parameters. unodc.orggavinpublishers.comdemarcheiso17025.comeuropa.eu

Key Method Validation Parameters

| Parameter | Description |

| Accuracy | The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. europa.eu For instance, a study on TDBPP analysis in sewage sludge reported an average recovery of 97% from samples fortified at the 1.0 ppm level. nih.gov |

| Precision | The degree of agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD) of the results. Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). peeref.com For example, a validated HPLC-MS/MS method for TDBPP in textiles demonstrated an intra-day RSD of < 10% and an inter-day RSD of < 15%. peeref.com |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve. europa.eu A value of R² > 0.99 is generally considered acceptable. peeref.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the method. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. |

The analysis of trace levels of TBPP in complex matrices such as environmental samples (e.g., water, soil) or biological tissues presents significant challenges due to the presence of numerous interfering compounds. nih.govresearchgate.net Sample preparation is a critical step to remove these interferences and concentrate the analyte. Techniques like solid-phase extraction (SPE) are often employed for cleanup and pre-concentration of the sample before instrumental analysis. peeref.com For example, a robust sample preparation protocol involving solvent extraction followed by SPE clean-up was optimized to overcome matrix interferences from dyes and finishes in textile analysis. peeref.com

Development and Utilization of Certified Reference Standards for TBPP Research

The accuracy and reliability of analytical measurements in this compound (TBPP) research are fundamentally reliant on the availability and proper use of certified reference materials (CRMs). A CRM is a material that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. nih.gov For a CRM to be "certified," it must be characterized by a metrologically valid procedure for its properties, and be accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nih.gov

The development of CRMs for TBPP involves several critical steps. Initially, a high-purity TBPP material is synthesized and extensively purified. This is followed by a comprehensive characterization process to confirm its identity and purity using various analytical techniques. The certified value of the CRM is then determined through multiple independent analytical methods to ensure accuracy and minimize bias. nist.gov For instance, in the development of a brown rice powder CRM for pesticide analysis, multiple methods like pressurized liquid extraction and isotope dilution mass spectrometry were employed to establish the certified values. nih.gov

In TBPP research, CRMs serve several vital purposes. They are essential for the calibration of analytical instruments, ensuring that the instrument's response can be accurately correlated to the concentration of TBPP. inorganicventures.comlabsertchemical.com Furthermore, CRMs are crucial for the validation of analytical methods, confirming that a specific method is suitable for its intended purpose by providing a known standard to be measured as if it were a real sample. nist.govinorganicventures.com They are also used to assess the performance of analytical methods and laboratories over time, helping to establish the traceability of measurement results. iaea.org

The use of isotopically labeled internal standards, such as deuterated TDBPP (TDBPP-d15), in conjunction with CRMs, significantly enhances the accuracy and sensitivity of quantification in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This approach helps to correct for variations in sample preparation and instrument response.

While commercially available CRMs are the preferred choice, their availability can sometimes be limited or they may not be available for certain matrices. iaea.org In such cases, well-characterized in-house reference materials can be prepared and used to supplement the quality control process. iaea.org

Quality Assurance and Quality Control Protocols in TBPP Analytical Studies

A comprehensive QA/QC program for TBPP analysis typically includes the following key components:

Standard Operating Procedures (SOPs): Detailed written instructions for all analytical procedures are essential to ensure consistency and minimize variability. youtube.com This includes SOPs for sample collection, preparation, analysis, and data handling.

Method Validation: Before routine use, any analytical method for TBPP must be thoroughly validated to demonstrate its suitability for the intended purpose. nih.gov Validation parameters often include accuracy, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ). For example, a study evaluating an analytical method for TDBPP reported accuracy between 70-120%, repeatability of less than 10%, and reproducibility of less than 15%. nih.gov

Use of Control Samples: The analysis of various control samples is a cornerstone of QC. These can be categorized as:

System Suitability Samples: These are analyzed at the beginning and throughout an analytical run to verify that the instrument is functioning correctly. nih.gov

Internal Quality Controls (QCs): These are samples with known concentrations of TBPP that are prepared and analyzed alongside experimental samples to monitor for deviations in sample processing and instrument performance. nih.gov For instance, in a study of a related compound, tris(chloroisopropyl)phosphate (TCIPP), QC standards were prepared at low, medium, and high concentrations. oup.com

External Quality Controls (QCs): These are additional samples prepared alongside experimental samples to monitor for batch effects and assess inter- and intra-batch variance. nih.gov

Calibration and Maintenance of Equipment: Regular calibration and preventive maintenance of all analytical instrumentation are critical to ensure accurate and reliable performance. youtube.com

Audits and Data Review: Periodic internal and external audits, along with thorough review of all generated data, help to identify and rectify any potential issues in the analytical process. nih.gov

The following interactive data table provides an example of method validation parameters for the analysis of TDBPP in textile samples. nih.gov

| Parameter | Acceptance Criteria | Reported Value |

| Accuracy | 70-120% | 70-120% |

| Repeatability (RSDr) | <10% | <10% |

| Reproducibility (RSDR) | <15% | <15% |

The next table illustrates the use of different types of quality control samples in an analytical workflow. nih.gov

| QC Sample Type | Purpose | Frequency of Analysis |

| System Suitability Sample | Verify instrument performance | Beginning and throughout each run |

| Internal QC | Monitor sample processing and instrument function | With each batch of samples |

| External QC | Assess batch effects and variance | Multiple times in each batch |

By implementing these rigorous QA/QC protocols, laboratories can ensure the integrity and validity of their analytical data for TBPP, which is crucial for accurate risk assessment and regulatory decision-making.

Environmental Chemistry and Transport Phenomena of Tris 2 Bromopropyl Phosphate

Environmental Occurrence and Spatiotemporal Distribution Patterns of TBPP

Specific monitoring data for Tris(2-bromopropyl)phosphate in abiotic environmental compartments is largely absent from publicly accessible scientific databases. While studies have investigated the presence of various flame retardants in the environment, TBPP is not commonly included in these analyses. In contrast, its analogue, Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), has been detected in various environmental matrices. For instance, a 2014-2015 survey of rivers in Norway and Russia reported TDBPP levels of 100 to 200 pg/L in two Arctic rivers. nih.gov However, similar quantitative data for TBPP is not available.

There is a significant lack of information regarding the detection of this compound in living organisms. While studies on other organophosphate flame retardants have shown their presence in various biota, specific data for TBPP is not currently available.

Environmental Transformation and Degradation Pathways of TBPP

The persistence of TBPP in the environment is determined by various transformation and degradation processes, including photolysis, biodegradation, and chemical reactions.

Photolytic Degradation Mechanisms of TBPP in Aquatic and Atmospheric Systems

While direct photolysis of TBPP by sunlight is not considered a primary degradation pathway due to the absence of chromophores that absorb light at wavelengths greater than 290 nm, indirect photolytic processes can contribute to its transformation. who.int In aquatic environments, the presence of other substances can sensitize the photodegradation of chemicals. nih.gov For some brominated flame retardants, degradation products have been observed to be more concentrated in the particulate compartment of aquatic mesocosms, corresponding to known photodegradation products. nih.gov

In the atmosphere, organophosphate flame retardants (OPFRs) like TBPP are known to partition to the particulate phase. researchgate.netaaqr.org While this association with particles can make them more resistant to direct atmospheric transformation by radicals, it also facilitates their removal from the atmosphere through wet and dry deposition. aaqr.org The atmospheric transformations of some OPFRs have been reported, and in some cases, the transformation products can be more toxic and persistent than the parent compounds. researchgate.net

Biotransformation Pathways and Environmental Persistence of TBPP in Microbial Environments

The biodegradation of TBPP is considered to be a slow process, contributing to its persistence in the environment. industrialchemicals.gov.auwho.int Microbial degradation of organophosphorus compounds, including TBPP, often proceeds through the hydrolysis of the phosphate ester bonds. who.intoup.com This initial step is crucial for the detoxification of these compounds. oup.com

Studies on related brominated flame retardants and other organophosphorus compounds have shown that both anaerobic and aerobic microbial degradation can occur. researchgate.netnih.govnih.govasm.org For example, under anaerobic conditions, reductive dehalogenation can be a key transformation step for brominated compounds. nih.gov Following this, the resulting non-halogenated intermediates may be further degraded under aerobic conditions. researchgate.netnih.govnih.gov In a laboratory activated sludge system, the biodegradation of 14C-labeled TBPP has been studied, indicating that microbial metabolism does occur, albeit slowly. nih.gov The persistence of TBPP in microbial environments is influenced by factors such as the presence of suitable microbial populations and environmental conditions.

The primary biotransformation pathway for many organophosphate esters involves the cleavage of the ester bond, as illustrated in the following table:

| Compound | Transformation Process | Key Metabolites | Microbial Environment |

| Tris(2-chloropropyl) phosphate (TCPP) | Phosphoester bond hydrolysis | bis(2-chloropropyl) phosphate, mono-chloropropyl phosphate | Aerobic |

| Tetrabromobisphenol A (TBBPA) | Reductive debromination | Bisphenol A (BPA) | Anaerobic |

| 2,4,6-tribromophenol (TBP) | Reductive dehalogenation | Phenol | Anaerobic |

This table presents biotransformation data for related organophosphate and brominated compounds to infer potential pathways for TBPP.

Chemical Degradation Reactions of TBPP in Natural Systems

Hydrolysis is a significant chemical degradation pathway for TBPP in natural systems. who.int As a phosphate ester, TBPP can undergo hydrolysis, which involves the cleavage of the ester bonds. This reaction is particularly influenced by pH, with increased rates observed under basic conditions. industrialchemicals.gov.au The hydrolysis of TBPP results in the formation of 2,3-dibromopropanol and the corresponding phosphate acid. who.int

The general stability of tris(haloalkyl) phosphates to hydrolysis is greater at neutral pH compared to acidic or basic conditions. industrialchemicals.gov.au While chlorine is generally more easily displaced from aliphatic carbons than bromine, the presence of bromine atoms on the propyl groups of TBPP still allows for hydrolysis to occur. industrialchemicals.gov.au

Modeling Approaches for Environmental Persistence and Degradation Kinetics of TBPP

Kinetic models, such as the Kissinger and Ozawa methods, are employed to determine the activation energy and reaction kinetics of degradation processes, particularly thermal degradation. elsevierpure.comresearchgate.net These models analyze data from techniques like thermogravimetric analysis (TGA) to understand how the rate of degradation changes with temperature. elsevierpure.comresearchgate.net For instance, studies on flame-retarded polymers have used these models to evaluate the effect of the flame retardant on the degradation kinetics of the material. elsevierpure.comresearchgate.netrsc.org While these are often applied to thermal degradation, the principles of kinetic modeling can also be adapted to understand degradation under environmental conditions.

The persistence of a chemical is often expressed in terms of its half-life in different environmental media (water, soil, sediment, air). nih.gov These half-lives are crucial inputs for risk assessment and are influenced by a combination of the substance's properties and environmental conditions. nih.gov

| Modeling Approach | Purpose | Key Outputs | Relevance to TBPP |

| Fugacity-Based Multimedia Models (e.g., EQC) | Predicts environmental distribution and overall persistence. industrialchemicals.gov.auenvchemgroup.com | Concentrations in air, water, soil, sediment; overall persistence (Pov). nih.govresearchgate.net | Estimates the environmental compartments where TBPP is likely to accumulate and its overall residence time. |

| Kinetic Models (e.g., Kissinger, Ozawa) | Determines degradation kinetics and activation energy. elsevierpure.comresearchgate.net | Activation energy (Ea), frequency factor (k0), reaction model. elsevierpure.com | Provides insights into the rate of TBPP degradation under specific conditions, although often applied to thermal degradation. |

| Quantitative Water Air Sediment Interaction (QWASI) Model | Predicts contaminant behavior in dynamic aquatic environments. envchemgroup.com | Concentrations in water, sediment, and biota over time. | Models the fate of TBPP in specific aquatic systems like lakes and rivers. |

Comparative Studies and Contextualization Within Brominated Flame Retardant Research

Distinguishing Tris(2-bromopropyl)phosphate from Other Organophosphorus Flame Retardants in Academic Inquiry

This compound (TBPP) is a member of the broader class of organophosphorus flame retardants (OPFRs), a diverse group of chemicals used to reduce the flammability of various materials. nih.govcanada.ca Within this class, TBPP is specifically a brominated organophosphate ester. Academic inquiry often distinguishes TBPP and its counterparts based on their chemical structure, which in turn influences their physical properties, environmental behavior, and toxicological profiles.

Due to concerns about their toxicity and persistence, some brominated flame retardants (BFRs) are being phased out and replaced with alternative chemicals like OPFRs. duke.edu However, there is limited information on the potential health effects of many OPFRs. duke.edu The structural similarity of some OPFRs to organophosphorus insecticides has raised concerns about potential developmental and neurotoxicity. duke.edu

The environmental behavior of this compound and its structural analogues is a significant area of research. These compounds can be released into the environment during manufacturing, use, and disposal of treated products. Their persistence, potential for bioaccumulation, and long-range transport are key parameters studied by researchers.

For instance, Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a close structural analogue of TBPP, has been shown to be relatively persistent in the environment. inchem.org Research on the metabolism of TDBPP in rats revealed that it is readily absorbed and rapidly distributed throughout the body, with metabolites being the primary form found in tissues. nih.gov The clearance of these metabolites from most tissues has a half-life of approximately 2.5 days, while clearance from the liver and kidney is slower, with a half-life of about 3.8 days. nih.gov Another analogue, Tris(1,3-dichloropropyl-2) phosphate, has been used to fill data gaps for TBPP in environmental assessments due to the limited availability of environmental data for TBPP itself. industrialchemicals.gov.au

The table below provides a summary of key structural analogues of TBPP and their noted environmental characteristics based on research findings.

| Compound Name | Key Structural Difference from TBPP | Environmental Behavior Notes |

| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Isomer with bromine on the 2nd and 3rd carbons of the propyl chain | Persistent in the environment; readily absorbed and metabolized in rats. inchem.orgnih.gov |

| Tris(1,3-dichloropropyl-2) phosphate | Chlorinated instead of brominated | Used as a surrogate for TBPP in environmental assessments due to data gaps. industrialchemicals.gov.au |

| Tris(2-chloroethyl) phosphate (TCEP) | Chlorinated ethyl groups instead of brominated propyl groups | Found to be inactive in a battery of in vitro and alternative model organism assays for developmental and neurotoxicity. duke.edu |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | Chlorinated isopropyl groups | Associated with reproductive and developmental effects in laboratory animals. canada.ca |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Dichlorinated isopropyl groups | May have harmful effects on the kidneys and testes and may cause cancer. canada.ca |

The accurate identification and quantification of this compound (TBPP) in environmental and biological samples are crucial for exposure and risk assessment. Analytical methods must be capable of distinguishing TBPP from its isomers, such as Tris(2,3-dibromopropyl) phosphate (TDBPP), and other related organophosphorus flame retardants (OPFRs). nih.gov Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose. nih.gov

For instance, a study developed a GC-MS-based method to quantify TDBPP and another related compound, bis(2,3-dibromopropyl) phosphate (BDBPP), in textile products with improved accuracy and safety compared to previous official methods. nih.gov This method utilized deuterated internal standards (BDBPP-d10 and TDBPP-d15) for more precise quantification. nih.gov The detection limits were sufficiently low to meet regulatory requirements. nih.gov

Research has also focused on the analysis of OPFRs in various environmental matrices. One study reported the detection of TDBPP and other OPFRs in Arctic rivers using passive sampling with silicone rubber. nih.govresearchgate.net This research highlights the long-range transport and persistence of these compounds. The ability to differentiate between various OPFRs is essential for understanding their individual contributions to environmental contamination. nih.gov

Historical and Contemporary Role of TBPP within the Broader Field of Flame Retardant Chemistry

The use of flame retardants dates back to ancient civilizations, with early materials including clay and salts. firefree.comepitoanyag.org.hu The modern era of flame retardant chemistry began to take shape in the 19th and 20th centuries with the development of synthetic compounds. fr-one.com this compound (TBPP) emerged as a significant commercial flame retardant, particularly for use in textiles. inchem.orgepa.gov

The application of flame retardants has evolved significantly over time, driven by industrial advancements, new materials, and increasing fire safety regulations. flameretardantsguide.com Initially focused on textiles and high-occupancy buildings like theaters, the use of flame retardants expanded to a wide array of consumer and industrial products. firefree.comfr-one.com

The post-World War II era saw a surge in the development and application of flame retardants, corresponding with the rise of synthetic polymers and plastics. redwood-ttm.com Tris(2,3-dibromopropyl) phosphate, for example, was first produced around 1950 and saw commercial production starting in 1959. inchem.org It was used as an additive flame retardant in materials such as acrylics, polyesters, and polyurethane foams. epa.gov

The table below illustrates the evolution of flame retardant applications and the concurrent shifts in research focus.

| Era | Key Applications | Research Focus |

| Ancient Times - 18th Century | Theaters, textiles, and wooden structures. firefree.comepitoanyag.org.hufr-one.com | Empirical use of naturally occurring fire-resistant materials like clay and alum. firefree.comepitoanyag.org.hu |

| 19th Century | Textiles, particularly for applications like hot air balloons. fr-one.com | Scientific investigation into the flame-retardant properties of various salts and chemicals, pioneered by Joseph Louis Gay-Lussac. fr-one.com |

| Mid-20th Century | Synthetic fibers (e.g., polyester, acrylics), plastics, polyurethane foams, electronics. nih.govepa.gov | Development and efficacy testing of synthetic flame retardants, including organohalogens like TBPP. |

| Late 20th Century - Present | Continued use in electronics, building materials, furniture, and transportation. nih.govflameretardantsguide.comresearchgate.net | Increased focus on the environmental fate, toxicity, and human exposure to flame retardants, leading to research on safer alternatives. nih.govduke.eduresearchgate.net |

Academic research has been highly responsive to regulatory actions concerning flame retardants. As concerns over the health and environmental impacts of certain compounds grew, leading to restrictions and bans, the scientific community shifted its focus to understanding the consequences of these regulations and evaluating the safety of replacement chemicals.

A pivotal moment for TBPP's isomer, Tris(2,3-dibromopropyl) phosphate (TDBPP), came in 1977 when the U.S. Consumer Product Safety Commission banned its use in children's clothing. inchem.orgepa.gov This decision was spurred by research indicating its potential carcinogenicity. epa.gov Following this ban, several other countries also severely restricted or prohibited the use of TDBPP in textiles. inchem.orgindustrialchemicals.gov.au This regulatory action prompted further academic investigation into the toxicity of TDBPP and other structurally similar flame retardants. nih.govnih.gov

The phase-out of certain polybrominated diphenyl ethers (PBDEs) due to their persistence and toxicity led to an increased use of alternative flame retardants, including other organophosphorus compounds. duke.eduresearchgate.net This shift has, in turn, fueled a new wave of academic research aimed at characterizing the potential health effects of these replacement chemicals to avoid "regrettable substitutions." duke.edu Studies are now examining the presence of these newer flame retardants in the environment and in human populations to assess the effectiveness of past regulations and to identify any emerging risks. canada.caacs.org

Regulatory Science and Global Policy Landscape for Tris 2 Bromopropyl Phosphate

Analysis of International Chemical Conventions and TBPP Listing in Academic Literature

The global regulation of Tris(2-bromopropyl)phosphate is significantly influenced by its inclusion in international agreements designed to manage hazardous substances.

Rotterdam Convention and Prior Informed Consent Procedures for TBPP

This compound is listed in Annex III of the Rotterdam Convention as an industrial chemical. pic.int This inclusion signifies that TBPP has been banned or severely restricted by two or more signatory parties due to health or environmental concerns. pic.int Consequently, the chemical is subject to the Prior Informed Consent (PIC) procedure, a key mechanism of the convention. pic.int

The PIC procedure requires that countries planning to export TBPP must notify the importing country beforehand. The importing country then has the responsibility to formally communicate its decision on whether to accept the import. This procedure does not constitute a ban but ensures that importing countries are equipped with the necessary information to assess the risks associated with the chemical and make informed decisions about its entry and use. pic.intpic.int Australia's declaration of TBPP as a Priority Existing Chemical for a full risk assessment was directly prompted by its listing under the Rotterdam Convention, highlighting the convention's influence on national regulatory agendas. industrialchemicals.gov.au

European Union Regulatory Frameworks (e.g., REACH, RoHS where relevant through comparative analysis) impacting TBPP

Within the European Union, TBPP is regulated under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework. It is identified as a restricted substance, which significantly curtails its manufacture, marketing, and use within the EU market. nih.gov The REACH regulation aims to protect human health and the environment by placing the burden of proof on companies to manage the potential risks of chemicals. nih.gov

A comparative analysis can be made with the Restriction of Hazardous Substances (RoHS) Directive. The RoHS Directive restricts the use of specific hazardous substances in electrical and electronic equipment (EEE). europa.eu While TBPP is a flame retardant, the primary flame retardants restricted by RoHS are polybrominated biphenyls (PBB) and polybrominated diphenyl ethers (PBDE). europa.eu Although TBPP is not explicitly one of the ten substances currently restricted by RoHS, the directive represents a product-specific approach to chemical regulation. This contrasts with the broader chemical-centric control of REACH, which restricts TBPP more generally. The objective of RoHS is to prevent health and environmental risks associated with electronic waste management by encouraging the substitution of hazardous substances with safer alternatives. europa.eu

National and Regional Regulatory Approaches and Academic Critiques Concerning TBPP

Different nations have adopted varied, yet often converging, regulatory stances on TBPP, frequently in response to scientific evidence of its potential harm.

Case Studies of Regulatory Frameworks (e.g., USA, Australia, Japan) Governing TBPP

United States: The U.S. took early action against TBPP. In 1977, the Consumer Product Safety Commission (CPSC) banned the sale of children's garments treated with the chemical, a decision influenced by research identifying it as a mutagen. wikipedia.orgwho.int Under the Toxic Substances Control Act (TSCA), TBPP is subject to a Significant New Use Rule (SNUR), which mandates that any person intending to manufacture, import, or process the substance for a new use must notify the Environmental Protection Agency (EPA) beforehand. ecfr.gov Furthermore, it is listed as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), with a reportable quantity of 10 pounds. nih.govnih.gov

Australia: The Australian Industrial Chemicals Introduction Scheme (AICIS), formerly NICNAS, has assessed TBPP. industrialchemicals.gov.au Although a previous prohibition on TBPP-treated fabrics under the Trade Practices Act of 1974 was later repealed—on the grounds that the chemical was no longer in production and had been superseded—current policy does not support the use of TBPP for purposes other than research and development. industrialchemicals.gov.au The Australian Inventory of Chemical Substances (AICS) is annotated to reflect this restriction. industrialchemicals.gov.aunih.gov Any import or manufacture for non-research purposes requires authorization, and its use in bona fide research or analysis is limited to very small quantities (e.g., 1000 mg ampoules). industrialchemicals.gov.au

Japan: Japan regulates TBPP under its Act on Control of Household Products Containing Harmful Substances (Law 112). tuvsud.com The regulation specifically restricts the presence of TBPP in certain textile products, including sleepwear, bedding, and curtains. tuvsud.com Initially, the limit was set to "not detected." However, an amendment, effective April 1, 2025, revises the limits for Tris(2,3-dibromopropyl) phosphate (B84403) to 8 mg/kg, reflecting updated testing methods and standards. tuvsud.comchemradar.com

Scholarly Examination of Regulatory Efficacy and Implementation Regarding TBPP

Academic and governmental reviews of TBPP regulations highlight a successful global phase-out from its primary application in textiles, driven by early evidence of its carcinogenicity. The U.S. CPSC ban in 1977 is often cited as a pivotal moment that spurred international action. wikipedia.orginchem.org

The Australian experience offers a nuanced critique of regulatory implementation. The repeal of its initial ban was justified by market realities—the cessation of TBPP production globally—rather than a re-evaluation of its risk. industrialchemicals.gov.au This suggests that market forces and the availability of cheaper, more suitable alternatives can sometimes outpace or supplement regulatory actions. The current Australian framework, which allows for limited research use while heavily restricting industrial applications, demonstrates a mature regulatory approach that balances prohibition with scientific need. industrialchemicals.gov.au

The ongoing regulation of TBPP under broad frameworks like REACH and TSCA, long after its primary use has ceased, reflects a preventative strategy. These regulations are designed to prevent the re-introduction of the chemical in new products or applications, ensuring that the lessons from its past use are not forgotten. Japan's recent update to its standards, moving from a "not detected" level to a specific quantitative limit, shows a continuous refinement of regulatory measures in line with advancements in analytical capabilities. tuvsud.com

Research on the Implications of Restricted Use for Scientific Practice and Availability of TBPP for Study

Despite widespread prohibitions on its industrial and consumer use, this compound remains available for scientific purposes. Regulatory frameworks explicitly carve out exceptions for its use in research, recognizing the need for analytical standards and continued study.

The Australian government's assessment report notes that TBPP can be imported into the country in small 1000 mg ampoules, with the intended purpose being use as an analytical standard in research and development. industrialchemicals.gov.au Similarly, the National Occupational Health and Safety Commission (NOHSC) in Australia recommended that TBPP use be restricted to "bona fide research or analysis." industrialchemicals.gov.au International Agency for Research on Cancer (IARC) publications also state that there are no reports of current production of TBPP for purposes other than research. who.int

This controlled availability is crucial for several scientific activities:

Environmental Monitoring: Researchers require pure TBPP as a reference standard to detect and quantify its presence in environmental samples, such as soil, water, and air.

Toxicological Research: Further investigation into the mechanisms of TBPP's toxicity and carcinogenicity necessitates its availability for in vitro and in vivo studies.

Development of Analytical Methods: The creation and validation of new, more sensitive methods for detecting TBPP and its metabolites depend on having access to the pure compound.

The regulatory approach, therefore, demonstrates a successful balance: it effectively eliminates broad public and occupational exposure while ensuring that the scientific community retains the tools necessary to monitor its environmental legacy and deepen the understanding of its biological effects.

Regulatory Summary for this compound (TBPP)

| Jurisdiction/Convention | Body/Law | Status | Key Details |

|---|---|---|---|

| International | Rotterdam Convention | Annex III Listed Chemical | Subject to Prior Informed Consent (PIC) procedure for international trade. pic.int |

| European Union | REACH (EC 1907/2006) | Restricted Substance | Manufacture, use, and placing on the market are significantly restricted. nih.gov |

| United States | CPSC / TSCA / CERCLA | Banned/Regulated | Banned in children's apparel (1977). wikipedia.org Subject to a Significant New Use Rule (SNUR) under TSCA. ecfr.gov Listed as a hazardous substance under CERCLA. nih.gov |

| Australia | AICIS / AICS | Restricted | Use not supported beyond research and development. industrialchemicals.gov.au Import/manufacture requires authorization. AICS is annotated accordingly. industrialchemicals.gov.aunih.gov |

| Japan | Act on Control of Household Products (Law 112) | Restricted | Restricted in specific textiles (e.g., sleepwear, bedding). Limit revised to 8 mg/kg effective April 2025. tuvsud.comchemradar.com |

Table of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | TBPP, TDBPP, Tris |

| Bis(2,3-dibromopropyl) phosphate | BDBPP |

| Polybrominated biphenyls | PBBs |

| Polybrominated diphenyl ethers | PBDEs |

| Tris(1,3-dichloro-2-propyl)phosphate | |

| Tris(2-chloroethyl) phosphate | |

| Tris(chloropropyl) phosphate | TCPP |

| Lead | |

| Mercury | |

| Cadmium | |

| Hexavalent chromium | |

| Bis(2-ethylhexyl) phthalate | DEHP |

| Butyl benzyl (B1604629) phthalate | BBP |

| Dibutyl phthalate | DBP |

Advanced Research Perspectives and Future Directions for Tris 2 Bromopropyl Phosphate Studies

Emerging Research Questions in the Environmental Chemistry of TBPP

The environmental fate and effects of Tris(2-bromopropyl)phosphate (TBPP) are largely unknown, a fact highlighted by the reliance on data from analogue compounds like tris(1,3-dichloropropyl-2) phosphate (B84403) to fill information gaps in risk assessments. industrialchemicals.gov.au This significant knowledge deficit underscores the urgent need for research into the fundamental environmental chemistry of TBPP.

A primary area of investigation should be its persistence and degradation pathways . It is crucial to determine if TBPP is readily biodegradable. industrialchemicals.gov.au Studies on related organophosphorus flame retardants (OPFRs) have revealed that biodegradation is a key removal process, often involving the hydrolysis of the phosphate ester bonds. nih.gov Research is needed to identify the microorganisms capable of degrading TBPP and to elucidate the enzymatic processes involved. Furthermore, the formation of transformation products during biodegradation is a critical research question. For instance, the biodegradation of the related compound Tri (2-chloropropyl) phosphate (TCPP) leads to the formation of bis (2-chloropropyl) phosphate and mono-chloropropyl phosphate. nih.gov Identifying the transformation products of TBPP is essential for a complete understanding of its environmental footprint.

Photodegradation represents another important abiotic degradation pathway that requires investigation. While some brominated flame retardants (BFRs) are known to be stable in sunlight, others can undergo phototransformation, leading to the formation of various degradation products. nih.govwho.int Research should focus on determining the photodegradation kinetics and identifying the photoproducts of TBPP in different environmental compartments, such as water and soil surfaces.

The potential for bioaccumulation and biomagnification of TBPP in aquatic and terrestrial food webs is a significant concern. While evidence for its analogue, TDBPP, suggests that significant bioaccumulation may not occur due to rapid depuration, this cannot be assumed for TBPP without specific investigation. industrialchemicals.gov.au Studies on other BFRs have shown their potential to accumulate in living organisms. nih.gov Therefore, research is needed to determine the bioconcentration factors (BCF) and trophic magnification factors (TMF) for TBPP in various species to assess its potential to move up the food chain.

Finally, understanding the transport and distribution of TBPP in the environment is crucial. Its physical and chemical properties, such as water solubility and vapor pressure, will govern its partitioning between air, water, soil, and sediment. who.int Monitoring studies are needed to determine the presence and concentration of TBPP in various environmental matrices, including remote regions, to assess its potential for long-range environmental transport, a phenomenon observed for other OPFRs found in Arctic rivers. nih.gov

Methodological Advancements for Enhanced Characterization and Environmental Monitoring of TBPP

The development of sensitive and selective analytical methods is a prerequisite for advancing our understanding of the environmental occurrence and fate of TBPP. Currently, there is a lack of validated analytical methods specifically for TBPP in complex environmental matrices.

Advanced chromatographic and mass spectrometric techniques are essential for the reliable detection and quantification of TBPP. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of BFRs and OPFRs. nih.govmdpi.comnih.gov Method development should focus on optimizing extraction and clean-up procedures to remove interfering substances from environmental samples such as water, sediment, and biota. The use of high-resolution mass spectrometry (HRMS) can provide greater specificity and aid in the identification of unknown transformation products. thermofisher.com

Passive sampling techniques offer a promising approach for the time-integrated monitoring of TBPP in aquatic environments. These methods, which can provide an estimation of freely dissolved concentrations, have been successfully applied to other OPFRs. nih.gov Developing and calibrating passive samplers for TBPP would enable cost-effective, long-term monitoring of its presence in water bodies.

The use of in vitro and in silico models can accelerate the assessment of TBPP's potential toxicity and environmental behavior. High-throughput transcriptomics (HTTr) assays, for example, can provide insights into the biological activity of chemicals. epa.gov Quantitative structure-activity relationship (QSAR) models, which predict the properties of a chemical based on its structure, can be developed to estimate the environmental fate and toxicity of TBPP, helping to prioritize further experimental research.

Interdisciplinary Research Needs and Collaborative Opportunities in TBPP Studies

Addressing the knowledge gaps surrounding TBPP requires a multidisciplinary approach, integrating expertise from environmental chemistry, toxicology, analytical chemistry, and environmental modeling.

Collaborations between analytical and environmental chemists are crucial for developing robust monitoring programs. Analytical chemists can develop the necessary methods, while environmental chemists can design and implement field studies to investigate the occurrence, transport, and fate of TBPP in various ecosystems.

Partnerships between environmental chemists and toxicologists are essential to link environmental concentrations of TBPP and its transformation products to potential adverse effects on organisms and ecosystems. This includes conducting ecotoxicological studies to determine the toxicity of TBPP to a range of species representing different trophic levels.

International collaboration is vital for understanding the global transport and impact of TBPP. Coordinated monitoring efforts and data sharing among researchers in different countries will provide a more comprehensive picture of its distribution and long-range transport potential. The inclusion of TBPP in international agreements and monitoring programs, similar to its analogue TDBPP under the Rotterdam Convention, should be considered as more data becomes available. industrialchemicals.gov.au

Furthermore, collaborations with industry and regulatory agencies are necessary to gather information on the production, use, and potential release of TBPP. This information is critical for conducting accurate exposure and risk assessments.

Q & A

Q. What validated analytical methods are recommended for quantifying Tris(2,3-dibromopropyl) phosphate in environmental and biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary techniques. GC-MS is optimal for volatile derivatives, while LC-MS/MS avoids thermal decomposition. Use matrix-matched calibration with certified reference materials (CRMs) to correct for ion suppression. Accelerated solvent extraction (ASE) followed by silica gel cleanup effectively isolates the compound from complex samples like sediments or tissues .

Q. What safety protocols are critical when handling Tris(2,3-dibromopropyl) phosphate in laboratory settings?

Due to its classification as a Group 2A probable human carcinogen, researchers must use nitrile gloves, fume hoods, and closed systems to prevent dermal absorption. Regular monitoring of airborne concentrations via personal samplers is advised. Decontamination protocols should include 10% sodium thiosulfate solutions to neutralize brominated residues .

Q. How should sample preparation be optimized for detecting trace levels of Tris(2,3-dibromopropyl) phosphate in aqueous systems?

Solid-phase extraction (SPE) using C18 cartridges achieves >90% recovery in water samples. Pre-condition cartridges with methanol and acidified water (pH 3). Elute with dichloromethane:acetone (4:1 v/v) and concentrate under nitrogen to 1 mL. Include procedural blanks to account for background contamination from laboratory plastics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported mutagenicity data between bacterial and mammalian cell models?

Conduct parallel Ames tests (with/without S9 metabolic activation) and micronucleus assays in human hepatoma (HepG2) cells. Use isotopically labeled Tris(2,3-dibromopropyl) phosphate to track metabolic byproducts like 2-bromoacrolein, a suspected mutagen. Dose-response curves should span 0.1–100 µM, with cytotoxicity assessed via ATP assays .

Q. What methodologies effectively differentiate abiotic vs biotic degradation pathways in environmental fate studies?

Employ stable isotope probing (¹³C-labeled compound) in microcosm experiments. Monitor bromide ion release via ion chromatography as a degradation marker. Use sterile controls with NaN3 (0.1% w/v) to suppress microbial activity. For photolysis studies, simulate sunlight with a xenon arc lamp (290–800 nm) and quantify half-lives using first-order kinetics .

Q. How do structural modifications influence the ecological risk profile of Tris(2,3-dibromopropyl) phosphate derivatives?

Apply quantitative structure-activity relationship (QSAR) models to predict toxicity thresholds for analogs. Compare binding affinities to acetylcholinesterase (AChE) via molecular docking simulations. Validate predictions with acute toxicity tests in Daphnia magna (48-hr LC50) aligned with OECD Test No. 202 guidelines .

Q. What strategies improve isomer-specific analysis in non-targeted screening workflows?

Use high-resolution mass spectrometry (HRMS) with a mass error tolerance <5 ppm. Implement Kendrick mass defect filtering to identify bromine clusters (m/z 158.88/160.88). Confirm isomeric identities via retention time alignment with synthesized standards and MS/MS spectral libraries .

Q. How can in vitro-in vivo extrapolation (IVIVE) models address data gaps in human health risk assessment?

Develop physiologically based pharmacokinetic (PBPK) models integrating hepatic clearance rates from primary hepatocytes and dermal permeability coefficients from ex vivo human skin. Cross-validate with biomonitoring data from occupationally exposed populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.